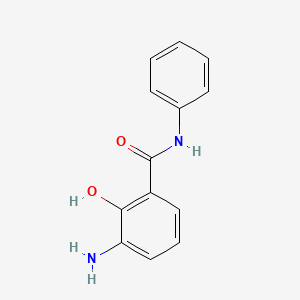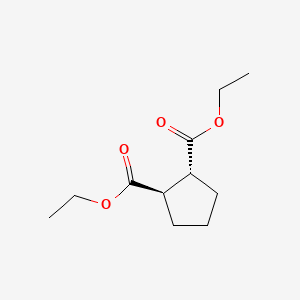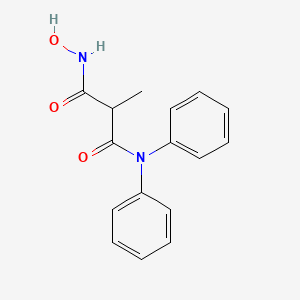
3-Iodo-6,7-dimethoxy-2-phenyl-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-6,7-dimethoxy-2-phenyl-chromen-4-one is a synthetic organic compound with the molecular formula C17H13IO4. It belongs to the class of chromen-4-one derivatives, which are known for their diverse biological activities and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-6,7-dimethoxy-2-phenyl-chromen-4-one typically involves the iodination of 6,7-dimethoxy-2-phenylchromen-4-one. One common method is the use of iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction is carried out under reflux conditions to ensure complete iodination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
3-Iodo-6,7-dimethoxy-2-phenyl-chromen-4-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution Reactions: Formation of substituted chromen-4-one derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Coupling Reactions: Formation of biaryl compounds.
Applications De Recherche Scientifique
3-Iodo-6,7-dimethoxy-2-phenyl-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new synthetic methodologies.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor for other chemical compounds
Mécanisme D'action
The mechanism of action of 3-Iodo-6,7-dimethoxy-2-phenyl-chromen-4-one involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dimethoxy-2-phenylchromen-4-one: Lacks the iodine atom, which may affect its reactivity and biological activity.
3-Bromo-6,7-dimethoxy-2-phenylchromen-4-one: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
3-Chloro-6,7-dimethoxy-2-phenylchromen-4-one: Contains a chlorine atom, which may result in different chemical and biological behavior.
Uniqueness
The presence of the iodine atom in 3-Iodo-6,7-dimethoxy-2-phenyl-chromen-4-one imparts unique reactivity and properties compared to its halogenated analogs. Iodine is a larger and more polarizable atom, which can influence the compound’s interactions with biological targets and its overall chemical behavior .
Propriétés
Formule moléculaire |
C17H13IO4 |
|---|---|
Poids moléculaire |
408.19 g/mol |
Nom IUPAC |
3-iodo-6,7-dimethoxy-2-phenylchromen-4-one |
InChI |
InChI=1S/C17H13IO4/c1-20-13-8-11-12(9-14(13)21-2)22-17(15(18)16(11)19)10-6-4-3-5-7-10/h3-9H,1-2H3 |
Clé InChI |
YPLAEYQNRFSECH-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)C(=O)C(=C(O2)C3=CC=CC=C3)I)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![O-[(1,3-dioxaindan-5-yl)methyl]hydroxylamine](/img/structure/B8731312.png)












